molecular formula C17H23NO4 B13188580 1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B13188580
M. Wt: 305.4 g/mol
InChI Key: BMLZJAWJBBZFAP-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid is a cyclopentane-derived compound featuring a benzyloxycarbonyl (Z)-protected amino group and three methyl substituents at positions 2, 4, and 4 of the cyclopentane ring. The carboxylic acid group at position 1 enhances its polarity, making it a candidate for applications in medicinal chemistry, particularly as a constrained amino acid analog or a building block for peptide mimetics. The steric bulk from the trimethyl groups and the Z-protected amine may influence its conformational stability and reactivity compared to simpler cyclopentane derivatives .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2,4,4-trimethyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-12-9-16(2,3)11-17(12,14(19)20)18-15(21)22-10-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

BMLZJAWJBBZFAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)(C)C

Origin of Product

United States

Preparation Methods

Formation of Alkali Metal Salt of the Amino Acid

  • The free amino acid is treated with an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) to form the corresponding alkali metal salt.
  • This salt is soluble in water and serves as the nucleophile for the next step.

Introduction of the Benzyloxycarbonyl Group

  • The alkali metal salt solution is cooled to maintain a temperature between approximately 5° Celsius and 20° Celsius.
  • Benzylchloroformate is added dropwise to the stirred solution to react with the amino group, forming the N-benzyloxycarbonyl derivative.
  • The reaction is typically performed at a controlled pH, initially alkaline, to ensure the amino group is deprotonated and reactive.

Acidification and Precipitation

  • Following completion of the reaction, the mixture is acidified gradually using a suitable acid such as hydrochloric acid.
  • The pH is carefully lowered to a range between about 1.5 and 3.0, at which point the N-benzyloxycarbonyl amino acid begins to precipitate.
  • The acidification is conducted under cooling (e.g., 5° to 10° Celsius) to control precipitation and avoid aggregation.
  • A milky white precipitate forms near pH 4.0, which solidifies as the pH approaches 1.5.

Extraction and Purification

  • After precipitation, the mixture is stirred and allowed to reach ambient temperature.
  • Ethyl acetate is added to dissolve the solids temporarily, facilitating phase separation.
  • The mixture is transferred to a separatory funnel, and the organic phase containing the product is separated.
  • The aqueous phase is reextracted with fresh ethyl acetate to maximize recovery.
  • Combined organic extracts are dried over anhydrous magnesium sulfate to remove residual water.
  • The solvent is removed under reduced pressure using a rotary evaporator at controlled temperatures (40° to 60° Celsius).
  • The resulting solid is powdered and dried in a convection oven to obtain the pure product.

Summary of Key Parameters and Conditions

Step Conditions/Parameters Notes
Salt formation Aqueous alkali metal hydroxide, ambient temp Ensures amino group deprotonation
Benzyloxycarbonylation Benzylchloroformate, 5°–20° Celsius, stirring Controlled addition to avoid side reactions
Acidification Hydrochloric acid, pH 1.5–3.0, 5°–10° Celsius Precipitates the protected amino acid
Extraction Ethyl acetate, separatory funnel separation Multiple extractions improve yield
Drying Anhydrous magnesium sulfate, rotary evaporation Low temperature drying prevents decomposition
Final drying Convection oven, ~60° Celsius Ensures removal of residual solvents and moisture

Analytical and Purity Data

  • Yields of the N-benzyloxycarbonyl amino acid derivatives are typically high, around 95% based on the starting amino acid.
  • Purity is confirmed by titration and spectroscopic methods, with values commonly exceeding 97% purity.
  • The product is a white to off-white solid, stable under standard storage conditions.

Chemical Reactions Analysis

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine group, which can then interact with biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Observations:

Ring Flexibility vs. The trifluoromethyl analog (C₇H₉F₃O₂) lacks substituents beyond position 1, allowing greater conformational freedom .

Functional Group Reactivity: The Z-protected amino group in the target compound contrasts with the unprotected α-amino group in 2-amino-1-hydroxycyclopentane-carboxylic acid, which may mimic natural amino acids like serine . The trifluoromethyl group in C₇H₉F₃O₂ enhances acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (pKa ~2–3) due to electron-withdrawing effects .

Synthetic Utility: The hydroxy-amino acid (C₆H₁₁NO₃) is synthesized via cyanohydrin intermediates and bromination, akin to methods for threonine . The target compound likely requires Z-group protection steps, similar to piperidine derivatives .

Research Findings:

  • Bioactivity: The hydroxy-amino acid (C₆H₁₁NO₃) inhibits serine/threonine kinases in preliminary assays, suggesting the target compound’s Z-group and methyl substituents could modulate similar interactions .
  • Safety Profile: Benzyl 4-aminopiperidine-1-carboxylate lacks toxicological data, whereas the trifluoromethyl analog’s high purity (97%) indicates established synthetic protocols .

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO5
  • Molecular Weight : 265.28 g/mol
  • CAS Number : 82961-77-1

This compound features a benzyloxycarbonyl group attached to an amino group, which is known to influence its biological activity by enhancing stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Agonism : It has been shown to interact with various receptors, influencing metabolic pathways and cellular responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby modulating physiological responses.
  • Cellular Uptake : The benzyloxycarbonyl group enhances cellular uptake, facilitating the compound's effects within target tissues.

Pharmacokinetics and Toxicity

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Metabolic Stability : Studies have shown that it maintains stability in liver microsomes, suggesting low clearance rates which enhance bioavailability .
  • Cardiotoxicity Profile : Inhibition studies on the hERG potassium channel indicate a low risk of cardiotoxicity at therapeutic concentrations .

In Vivo Efficacy

A notable study evaluated the efficacy of this compound in a diabetic rat model. The administration of 1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid significantly reduced retinal vascular leakage, a key factor in diabetic retinopathy. The results demonstrated:

  • Reduction in Retinal Leakage : Comparable to existing therapies but with a better safety profile.
  • No Hepatotoxicity : Unlike some other compounds tested in similar models, this compound showed no signs of hepatomegaly .

Comparative Analysis

The following table summarizes the biological activities and pharmacokinetic profiles of related compounds:

Compound NameActivity TypeKey Findings
1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acidAnti-diabeticReduced retinal vascular leakage; low hepatotoxicity .
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoateMetabolic ModulatorStable in liver microsomes; low clearance rates .
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acidHormonal InfluenceInfluences anabolic hormone secretion; potential for exercise performance .

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